molecular formula C13H7ClF3NO B7638222 N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide

N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide

Cat. No. B7638222
M. Wt: 285.65 g/mol
InChI Key: LRGTUPFPLYPKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide, also known as CFTR modulator VX-809, is a small molecule drug that has been developed to treat cystic fibrosis (CF). CF is a genetic disease that affects the lungs, pancreas, and other organs, causing chronic respiratory infections and digestive problems. VX-809 is designed to correct the underlying defect in CF, which is a malfunctioning protein called cystic fibrosis transmembrane conductance regulator (CFTR).

Mechanism of Action

VX-809 works by binding to the defective N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide protein and helping it to fold correctly and reach the cell surface. This allows the protein to function properly and regulate the movement of salt and water in and out of cells. By correcting the underlying defect in CF, VX-809 has the potential to improve lung function and reduce respiratory symptoms in CF patients.
Biochemical and Physiological Effects:
VX-809 has been shown to improve N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide function in patients with specific mutations in the N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide gene, leading to increased chloride transport and improved airway hydration. This results in improved lung function and reduced respiratory symptoms, such as coughing and shortness of breath. VX-809 has also been shown to reduce the frequency of pulmonary exacerbations and improve quality of life in CF patients.

Advantages and Limitations for Lab Experiments

VX-809 has several advantages for use in laboratory experiments, including its high potency and specificity for N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide modulation, as well as its well-established safety profile. However, the drug has some limitations, such as its limited efficacy in patients with certain N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide mutations and its potential for drug-drug interactions with other medications.

Future Directions

There are several potential future directions for research on VX-809 and other N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide modulators. These include:
1. Development of new N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide modulators with improved efficacy and safety profiles.
2. Investigation of the long-term effects of N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide modulator therapy on lung function and quality of life in CF patients.
3. Exploration of the potential use of N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide modulators in other diseases, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
4. Identification of new biomarkers for N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide modulation that can be used to monitor treatment response and disease progression.
5. Development of personalized treatment strategies for CF patients based on their specific N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide mutations and disease severity.

Synthesis Methods

The synthesis of VX-809 involves several steps, including the formation of key intermediates and the coupling of these intermediates to form the final product. The process starts with the reaction of 3-chloro-2-fluoroaniline with 2,4-difluorobenzoyl chloride to produce N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide. This compound is then purified and formulated into a suitable dosage form for clinical use.

Scientific Research Applications

VX-809 has been extensively studied in preclinical and clinical trials to evaluate its efficacy and safety in treating CF. The drug has been shown to improve N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide function in patients with specific mutations in the N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide gene, leading to improved lung function and reduced respiratory symptoms. VX-809 has also been studied in combination with other N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide modulators, such as ivacaftor, to further enhance its therapeutic effects.

properties

IUPAC Name

N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO/c14-9-2-1-3-11(12(9)17)18-13(19)8-5-4-7(15)6-10(8)16/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGTUPFPLYPKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)NC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.